molecular formula C16H22N2O3 B3152765 [[2-(Cyclohexylamino)-2-oxoethyl](phenyl)amino]-acetic acid CAS No. 743423-02-1

[[2-(Cyclohexylamino)-2-oxoethyl](phenyl)amino]-acetic acid

Cat. No.: B3152765
CAS No.: 743423-02-1
M. Wt: 290.36 g/mol
InChI Key: XTTPRULHHFWTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

[2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with hydrolases and oxidoreductases, modulating their catalytic activities. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

The effects of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, this compound has been found to inhibit certain proteases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without adverse effects.

Metabolic Pathways

[2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and transferases, influencing metabolic flux and metabolite levels. The compound can modulate the activity of these enzymes, leading to changes in the concentrations of key metabolites and altering the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The localization of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

The subcellular localization of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid is crucial for its activity. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence energy production and metabolic processes. The precise localization of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid within cells can determine its functional outcomes and its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid typically involves the reaction of cyclohexylamine with phenylglycine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .

Scientific Research Applications

[2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various research applications makes it a valuable compound in scientific studies .

Properties

IUPAC Name

2-(N-[2-(cyclohexylamino)-2-oxoethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(17-13-7-3-1-4-8-13)11-18(12-16(20)21)14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTPRULHHFWTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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